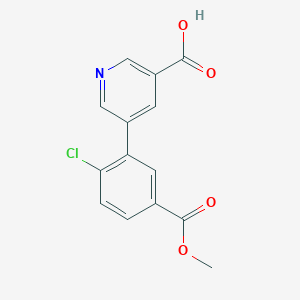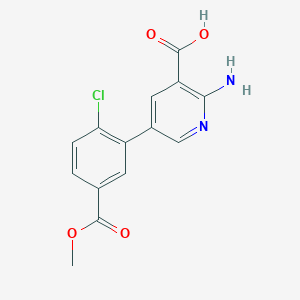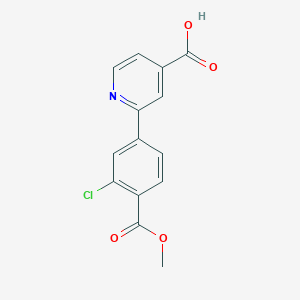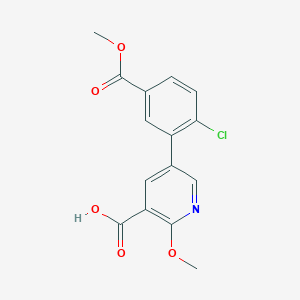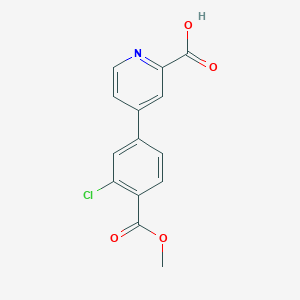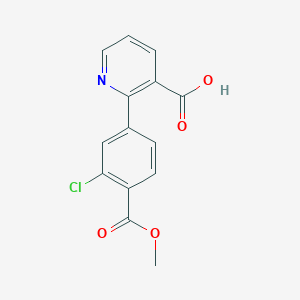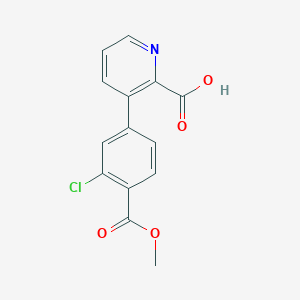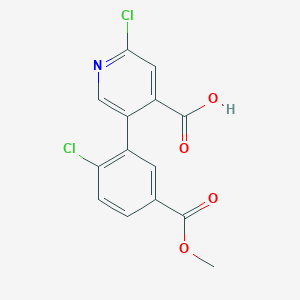
5-(2-Chloro-5-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Chloro-5-methoxycarbonylphenyl)-6-hydroxynicotinic acid (5-CMCHNA) is a small molecule of interest in the scientific community due to its unique properties and potential applications. It is a derivative of nicotinic acid, a compound found naturally in the body that is involved in the metabolism of carbohydrates and lipids. 5-CMCHNA has been studied for its potential to act as an inhibitor of enzymes involved in the metabolism of lipids, and as a potential therapeutic agent for diseases such as diabetes and obesity.
Aplicaciones Científicas De Investigación
5-(2-Chloro-5-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95% has been studied extensively for its potential therapeutic applications. It has been shown to act as an inhibitor of enzymes involved in the metabolism of lipids, such as acyl-CoA-cholesterol acyltransferase (ACAT) and lipoprotein lipase (LPL). This property makes 5-(2-Chloro-5-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95% a possible therapeutic agent for diseases such as diabetes and obesity. In addition, 5-(2-Chloro-5-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95% has been studied for its potential to act as an antioxidant, which could be beneficial for the treatment of various diseases associated with oxidative stress, such as cancer and Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 5-(2-Chloro-5-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95% is not fully understood, but it is believed to act as an inhibitor of enzymes involved in the metabolism of lipids. Specifically, 5-(2-Chloro-5-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95% has been shown to inhibit the activity of ACAT, an enzyme involved in the synthesis of cholesterol esters, and LPL, an enzyme involved in the breakdown of lipoproteins. In addition, 5-(2-Chloro-5-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95% has been shown to inhibit the activity of other enzymes involved in lipid metabolism, such as fatty acid synthase and lipoprotein lipase-related proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chloro-5-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95% have been studied in various animal models. It has been shown to reduce levels of triglycerides, cholesterol, and low-density lipoprotein (LDL) in the blood, while increasing levels of high-density lipoprotein (HDL). In addition, 5-(2-Chloro-5-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95% has been shown to reduce levels of glucose in the blood, which may be beneficial for the treatment of diabetes. Finally, 5-(2-Chloro-5-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95% has been shown to reduce inflammation, which may be beneficial for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(2-Chloro-5-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95% in laboratory experiments has several advantages. First, it is a relatively small molecule, making it easy to synthesize and manipulate. Second, it is relatively stable and can be stored for long periods of time. Finally, it has been studied extensively, making it a well-understood compound. However, there are some limitations to using 5-(2-Chloro-5-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95% in laboratory experiments. First, the synthesis of 5-(2-Chloro-5-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95% is complex and requires specialized equipment and expertise. Second, the compound is relatively expensive, making it cost-prohibitive for some experiments.
Direcciones Futuras
The potential future directions for 5-(2-Chloro-5-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95% research are numerous. One possibility is to further investigate its potential therapeutic applications. In particular, further studies could be conducted to determine the efficacy of 5-(2-Chloro-5-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95% as a treatment for diabetes and obesity. In addition, further studies could be conducted to explore the mechanism of action of 5-(2-Chloro-5-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95% and its effects on other enzymes involved in lipid metabolism. Finally, further research could be conducted to explore the potential of 5-(2-Chloro-5-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95% as an antioxidant, as well as its potential applications in other diseases associated with oxidative stress, such as cancer and Alzheimer’s disease.
Métodos De Síntesis
5-(2-Chloro-5-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95% is synthesized from nicotinic acid, a compound found naturally in the body, through a series of reactions. The first step involves the conversion of nicotinic acid to an amide derivative by reacting it with a primary amine. This reaction is followed by a nucleophilic substitution reaction with a chloroacetyl chloride, which results in the formation of 5-(2-Chloro-5-methoxycarbonylphenyl)-6-hydroxynicotinic acid, 95%. This reaction is conducted in a basic environment and can be monitored by thin-layer chromatography. The final step involves the purification of the compound using recrystallization or column chromatography.
Propiedades
IUPAC Name |
5-(2-chloro-5-methoxycarbonylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c1-21-14(20)7-2-3-11(15)9(4-7)10-5-8(13(18)19)6-16-12(10)17/h2-6H,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSJHNDOBACRSAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=CNC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00688327 |
Source


|
| Record name | 5-[2-Chloro-5-(methoxycarbonyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261957-45-2 |
Source


|
| Record name | 5-[2-Chloro-5-(methoxycarbonyl)phenyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00688327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxynicotinic acid, 95%](/img/structure/B6394071.png)
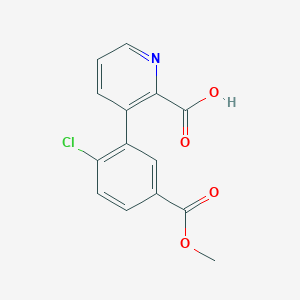
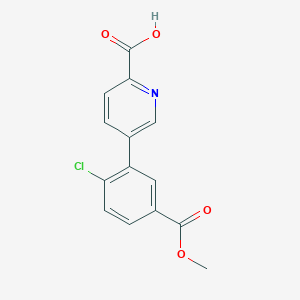
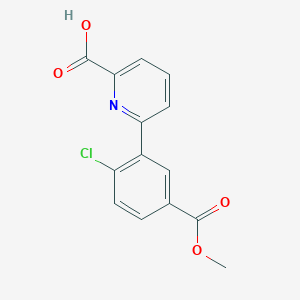
![2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid, 95%](/img/structure/B6394103.png)
